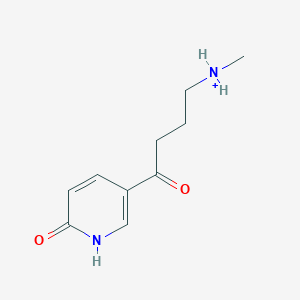
6-Hydroxypseudooxynicotinium(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxypseudooxynicotinium(1+) is an organic cation that is the conjugate acid of 6-hydroxypseudooxynicotine, obtained by protonation of the secondary amino group; major species at pH 7.3. It is a conjugate acid of a 6-hydroxypseudooxynicotine.
Aplicaciones Científicas De Investigación
Biochemical Pathways
Metabolism of Nicotine
One of the primary applications of 6-hydroxypseudooxynicotinium(1+) is in the metabolic pathways of nicotine degradation. The compound plays a significant role in the VPP (Vasopressin-Pyridine-Pyrrolidine) pathway, where it is transformed by specific enzymes such as 6-hydroxypseudooxynicotine amine oxidase (HisD). This enzyme catalyzes the oxidative deamination of 6-hydroxypseudooxynicotinium(1+) to produce 6-hydroxy-3-succinoylsemialdehyde-pyridine, linking upstream and downstream metabolic processes .
Applications in Bioremediation
The enzymatic properties of 6-hydroxypseudooxynicotinium(1+) have been harnessed for bioremediation efforts, particularly in the degradation of nicotine and related compounds found in tobacco waste. Research indicates that bacteria such as Pseudomonas geniculata utilize this compound to metabolize nicotine efficiently, thus contributing to environmental cleanup strategies .
Case Studies
Case Study 1: Enzyme Engineering for Enhanced Activity
A study focused on engineering HisD from Pseudomonas geniculata demonstrated that modifications to the enzyme could enhance its catalytic efficiency towards 6-hydroxypseudooxynicotinium(1+). The crystal structure analysis revealed important insights into cofactor arrangements that could be targeted for further optimization .
Case Study 2: Cyclic Voltammetry Studies
Another investigation employed cyclic voltammetry to assess the redox behavior of HisD when interacting with 6-hydroxypseudooxynicotinium(1+). The results indicated distinct oxidation and reduction peaks, suggesting potential applications in biosensors for detecting nicotine derivatives .
Data Table: Properties and Applications
| Property | Description |
|---|---|
| Chemical Formula | C10H15N2O2+ |
| Role in Metabolism | Intermediate in nicotine degradation |
| Key Enzyme | 6-Hydroxypseudooxynicotine amine oxidase (HisD) |
| Bioremediation Potential | Effective in degrading nicotine waste |
| Structural Insights | Reveals cofactor binding and enzyme activity |
Propiedades
Fórmula molecular |
C10H15N2O2+ |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
methyl-[4-oxo-4-(6-oxo-1H-pyridin-3-yl)butyl]azanium |
InChI |
InChI=1S/C10H14N2O2/c1-11-6-2-3-9(13)8-4-5-10(14)12-7-8/h4-5,7,11H,2-3,6H2,1H3,(H,12,14)/p+1 |
Clave InChI |
UMLOUOBDBGOHHR-UHFFFAOYSA-O |
SMILES canónico |
C[NH2+]CCCC(=O)C1=CNC(=O)C=C1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















